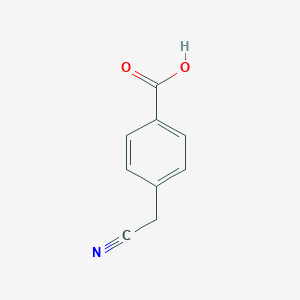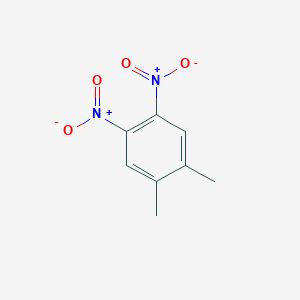![molecular formula C11H16N2O B181724 N-[4-(dimethylamino)-3-methylphenyl]acetamide CAS No. 61015-97-2](/img/structure/B181724.png)
N-[4-(dimethylamino)-3-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)-3-methylphenyl]acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential as a performance-enhancing drug. DMAA has been used in dietary supplements and as a pre-workout supplement due to its stimulant properties. However, the use of DMAA in supplements has been banned in several countries due to safety concerns. In
Mechanism of Action
N-[4-(dimethylamino)-3-methylphenyl]acetamide works by stimulating the release of norepinephrine, dopamine, and serotonin in the brain. This leads to increased focus, energy, and mood. This compound also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to increase endurance and performance in athletes, as well as improve cognitive function. However, it can also have negative effects on the cardiovascular system, including increased blood pressure and heart rate. This compound has also been associated with adverse events such as stroke, heart attack, and death.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylamino)-3-methylphenyl]acetamide can be useful in lab experiments as a tool for studying the effects of stimulants on the central nervous system and cardiovascular system. However, due to its potential for adverse effects, caution should be taken when using this compound in lab experiments.
Future Directions
There are several areas of future research that could be explored with N-[4-(dimethylamino)-3-methylphenyl]acetamide. These include further studies on its potential as a treatment for ADHD and narcolepsy, as well as its effects on cognitive function and athletic performance. Additionally, more research is needed to determine the safety and efficacy of this compound, particularly in regards to its cardiovascular effects.
Synthesis Methods
N-[4-(dimethylamino)-3-methylphenyl]acetamide can be synthesized through the reaction of 4-methyl-3-nitrobenzoic acid with dimethylamine, followed by reduction with iron. The resulting product is then acetylated with acetic anhydride to produce this compound.
Scientific Research Applications
N-[4-(dimethylamino)-3-methylphenyl]acetamide has been studied for its potential as a performance-enhancing drug and for its effects on the central nervous system. It has been shown to increase focus, energy, and endurance in athletes. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
CAS RN |
61015-97-2 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-3-methylphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8-7-10(12-9(2)14)5-6-11(8)13(3)4/h5-7H,1-4H3,(H,12,14) |
InChI Key |
GBBBKTOWNUUREU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C)N(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)N(C)C |
Other CAS RN |
61015-97-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





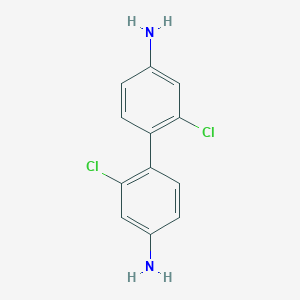
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
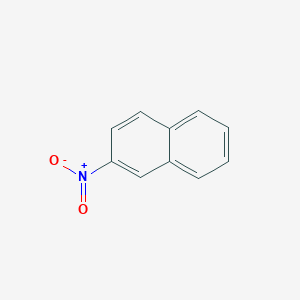
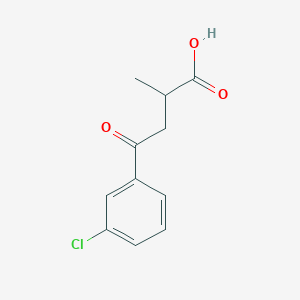
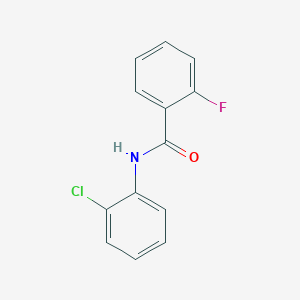
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)
